High-Throughput Screening Hit: Potency in Cancer Stem Cell Inhibition
In a luminescence cell-based primary high-throughput screen (HTS) designed to identify inhibitors of cancer stem cells, cis-4-(3-methylbenzoyl)cyclohexane-1-carboxylic acid was identified as an active compound. Among 45 tested compounds in this assay, it was one of 26 actives, with its activity falling within the ≤1 µM potency range, a threshold met by only 6 compounds [1]. This places it within the top 13% of the most potent hits in this specific assay.
| Evidence Dimension | Cancer Stem Cell Inhibition Potency |
|---|---|
| Target Compound Data | Activity ≤ 1 µM |
| Comparator Or Baseline | Assay baseline: 26 Active out of 45 Tested; 6 with Activity ≤ 1 µM |
| Quantified Difference | Compound is among the 13% most potent (6/45) in this assay. |
| Conditions | Luminescence Cell-Based Primary HTS; 2058-01_Inhibitor_Dose_DryPowder_Activity_Set5 |
Why This Matters
This provides a validated biological starting point, confirming activity in a therapeutically relevant high-throughput screen, unlike untested or inactive analogs.
- [1] PubChem BioAssay AID 504535. (n.d.). Luminescence Cell-Based Primary HTS to Identify Inhibitors of Cancer Stem Cells Measured in Cell-Based System Using Plate Reader. View Source
